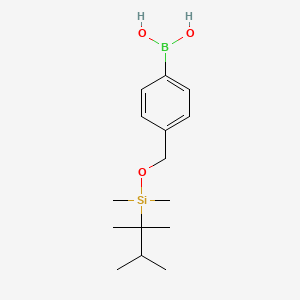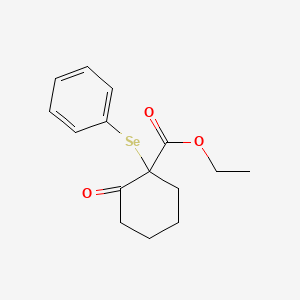
N,N,N',N'-Tetramethylphosphoramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethylphosphoramide is a chemical compound belonging to the class of phosphoramides. It is primarily used as a solvent in various chemical reactions and processes . This compound is known for its high thermal stability and ability to dissolve a wide range of substances, making it valuable in both industrial and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethylphosphoramide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with dimethylamine under controlled conditions . The reaction typically requires an organic base, such as N-ethyl-N,N-diisopropylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethylphosphoramide often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethylphosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-Tetramethylphosphoramide include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-Tetramethylphosphoramide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethylphosphoramide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethylphosphoramide involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylphosphoramidite: This compound is similar in structure and function to N,N,N’,N’-Tetramethylphosphoramide but has different substituents, leading to variations in reactivity and applications.
Hexamethylphosphoramide: Another related compound, known for its use as a solvent and reagent in organic synthesis.
Uniqueness
N,N,N’,N’-Tetramethylphosphoramide is unique due to its high thermal stability and broad solvent capabilities. Its ability to dissolve a wide range of substances and facilitate various chemical reactions makes it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
3732-86-3 |
|---|---|
Molekularformel |
C4H14N3OP |
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
N-[amino(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H14N3OP/c1-6(2)9(5,8)7(3)4/h1-4H3,(H2,5,8) |
InChI-Schlüssel |
HTFUZOUJKZBUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







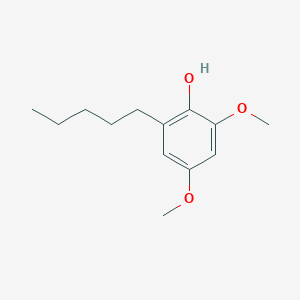
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
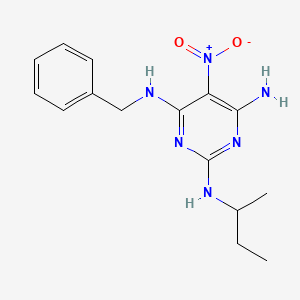
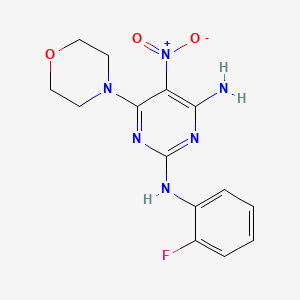
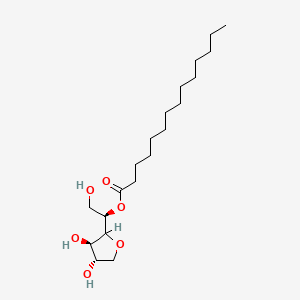
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
